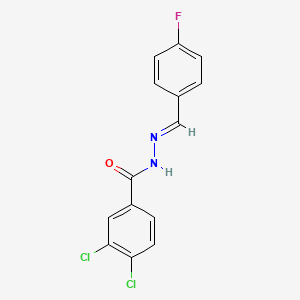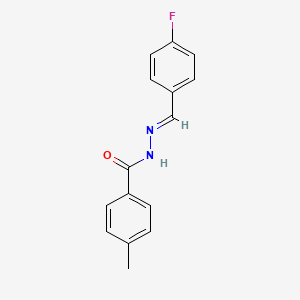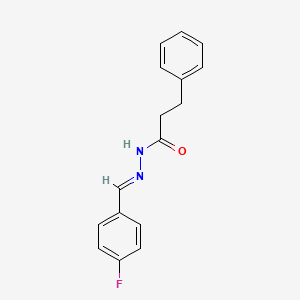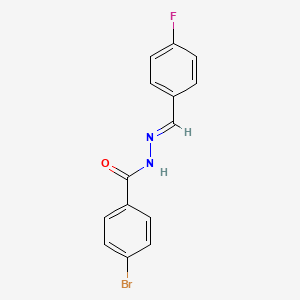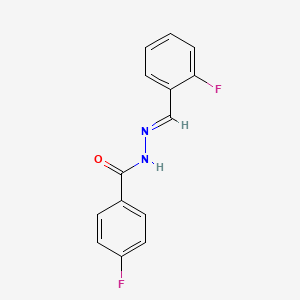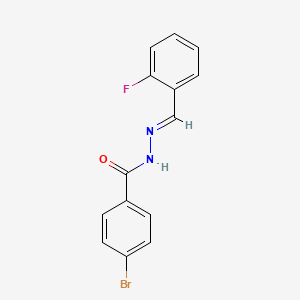
N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide
描述
N-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide, also known as CF3, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of hydrazones and has been shown to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide is not fully understood, but it is believed to involve multiple pathways. N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide has been shown to interact with various molecular targets, including enzymes, receptors, and signaling pathways. N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide exerts its anticancer effects by inducing DNA damage, inhibiting cell cycle progression, and modulating apoptotic pathways. In inflammation research, N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide inhibits the activation of NF-κB and reduces the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide reduces oxidative stress and inflammation, enhances the expression of neurotrophic factors, and promotes neuronal survival.
Biochemical and Physiological Effects:
N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO). N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide also modulates the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation. In vivo studies have shown that N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide reduces tumor growth, inflammation, and neuronal damage in animal models.
实验室实验的优点和局限性
N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high purity and yield. N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide exhibits potent biological activities at relatively low concentrations, making it a cost-effective research tool. However, N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide also has some limitations. It has poor solubility in water and some organic solvents, which can make it difficult to use in certain experimental setups. N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide also has potential toxicity at high concentrations, which should be taken into consideration when designing experiments.
未来方向
N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide has shown great potential for therapeutic applications in various diseases. Future research should focus on elucidating the molecular mechanisms underlying the biological activities of N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide. This will help to identify new molecular targets and pathways that can be targeted for therapeutic purposes. In addition, future research should investigate the pharmacokinetics and pharmacodynamics of N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide in vivo, which will help to optimize dosing and delivery strategies. Finally, future research should explore the potential of N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide for combination therapy with other drugs, which may enhance its therapeutic efficacy.
科学研究应用
N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. In addition, N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
In inflammation research, N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide also inhibits the activation of NF-κB, a key transcription factor involved in the inflammatory response. In animal models of inflammatory diseases such as rheumatoid arthritis and colitis, N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide has been shown to reduce inflammation and improve disease outcomes.
In neurodegenerative disorder research, N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide also enhances the expression of neurotrophic factors, which promote the growth and survival of neurons. In animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, N'-(2-chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide has been shown to improve cognitive function and reduce neuronal damage.
属性
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2/c15-11-5-3-6-12(16)10(11)8-17-18-14(20)9-4-1-2-7-13(9)19/h1-8,19H,(H,18,20)/b17-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSUXFNZSNOWIS-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC=C2Cl)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-Chloro-6-fluorobenzylidene)-2-hydroxybenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



